molecular formula C18H28O6 B595868 2,3,4,6-Tetra-o-allyl-d-glucopyranose CAS No. 186038-63-1

2,3,4,6-Tetra-o-allyl-d-glucopyranose

Cat. No. B595868
M. Wt: 340.416
InChI Key: AVQAHNYSBYDMKQ-XMTFNYHQSA-N
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Description

“2,3,4,6-Tetra-o-allyl-d-glucopyranose” is a derivative of D-glucopyranose . It is an important D-glucopyranose derivative for glucosylations and other reactions . It is used in the synthesis of disaccharides and D-glucose6-phosphate .


Synthesis Analysis

The synthesis of “2,3,4,6-Tetra-o-allyl-d-glucopyranose” involves the use of octa-O-benzyl sucrose or octa-O-allyl sucrose dissolved in an organic solvent with the addition of hydrochloric acid .


Molecular Structure Analysis

The molecular structure of “2,3,4,6-Tetra-o-allyl-d-glucopyranose” is similar to that of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose . The molecular formula of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is C34H36O6 .


Chemical Reactions Analysis

The 2-azido group in “2,3,4,6-Tetra-o-allyl-d-glucopyranose” acts as a latent amine, which can be re-accessible by several reductive chemistries . It plays an important role in α-selective glycosylations .

Scientific Research Applications

  • Synthesis of C-D-Glucopyranosyl Derivatives : A study by Allevi et al. (1987) discusses the activation of commercially available 2,3,4,6-tetra-O-benzyl-D-glucopyranose, leading to the production of C-D-glucopyranosyl derivatives with α-configuration and activated aromatic nucleophiles yielding corresponding β-anomers (Allevi et al., 1987).

  • Synthesis of Cyclodextrin-based Carbohydrate Cluster Compounds : Fulton and Stoddart (2000) describe the synthesis of cyclodextrin-based carbohydrate cluster compounds using the photoaddition of thiol 2,3,4,6-tetra-O-acetyl-beta-D-1-thioglucopyranose, yielding compounds for potential use in various applications, including up to 70% yields (Fulton & Stoddart, 2000).

  • Synthesis of 2,3,4,6-Tetra-O-Alkylated D-Glucose and D-Galactose : Kaesbeck and Kessler (1997) discuss the synthesis of 2,3,4,6-tetra-O-benzylated and -allylated D-glucopyranoses, which have potential applications in various chemical processes (Kaesbeck & Kessler, 1997).

  • C- and S-perfluoroalkylations of Monosaccharide Derivatives : Hein, Miethchen, and Schwäbisch (1999) explore the alkylation of monosaccharide derivatives like allyl 2,3,4,6-tetra-O-acetyl-β-d-glucoside, leading to the creation of amphiphilic sugars with potential applications in various scientific fields (Hein, Miethchen, & Schwäbisch, 1999).

  • Synthesis of 1-thio-β-lactoside Clusters : Meng et al. (2002) describe a synthesis process of glycoside clusters using 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl-(1→4)-2,3,6-tri-O-acetyl-1-thio-β-D-glucopyranose. These clusters have potential uses in exploring anti-metastatic activity (Meng et al., 2002).

Future Directions

The future directions of “2,3,4,6-Tetra-o-allyl-d-glucopyranose” could involve its use in the synthesis of various pharmaceuticals and other biologically active compounds . Its role in glucosylations and other reactions makes it a valuable compound in organic synthesis .

properties

IUPAC Name

(3R,4S,5R,6R)-3,4,5-tris(prop-2-enoxy)-6-(prop-2-enoxymethyl)oxan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O6/c1-5-9-20-13-14-15(21-10-6-2)16(22-11-7-3)17(18(19)24-14)23-12-8-4/h5-8,14-19H,1-4,9-13H2/t14-,15-,16+,17-,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUWSFCCHQHPCH-IHAUNJBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC1C(C(C(C(O1)O)OCC=C)OCC=C)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)OCC=C)OCC=C)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-o-allyl-d-glucopyranose

Citations

For This Compound
1
Citations
C Ludwig - unipub.uni-graz.at
Sterylglycoside (SGe) sind natürliche, in Pflanzen vorkommende Sterolderivate, die sowohl in freier, als auch in acylierter Form (ASGe) vorliegen können. In acylierter Form sind diese, …
Number of citations: 0 unipub.uni-graz.at

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